2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

Medicinal Chemistry Chemical Biology Procurement

Sourcing the 2-chloro-5-sulfamoyl regioisomer for SAR studies? This underrepresented substitution pattern limits head-to-head comparisons against 3- and 4-chloro analogs. CAS 748776-36-5 addresses this gap as a 95% pure building block featuring: • Dual synthetic handles: allyl group for cross-coupling/metathesis; carboxylic acid for amide/ester formation • Discrete chemotype for TRPM8 antagonist screening deck diversification • Consistent 95% purity baseline for supplier auditing across batches Supplied with full QA documentation. Standard global shipping.

Molecular Formula C16H14ClNO4S
Molecular Weight 351.8
CAS No. 748776-36-5
Cat. No. B2614317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
CAS748776-36-5
Molecular FormulaC16H14ClNO4S
Molecular Weight351.8
Structural Identifiers
SMILESC=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C16H14ClNO4S/c1-2-10-18(12-6-4-3-5-7-12)23(21,22)13-8-9-15(17)14(11-13)16(19)20/h2-9,11H,1,10H2,(H,19,20)
InChIKeyCWKUTZMNCCUMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Core Specifications


2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 748776-36-5) is a synthetic sulfamoyl-benzoic acid derivative with the molecular formula C16H14ClNO4S and a molecular weight of 351.8 g/mol . The compound is supplied as a research-grade building block with a typical purity of 95%, a predicted logP of 3.635, and an MDL identifier of MFCD03653047 [1]. It is structurally defined by a 2-chloro substitution on the benzoic acid core and an N-allyl-N-phenyl sulfamoyl group at the 5-position, distinguishing it from regioisomeric and substitutional variants within the sulfamoyl-benzoic acid class.

Unique sulfamoyl-benzoic acid scaffold
2-chloro-5-(N-allyl-N-phenyl)sulfamoyl topology offers a distinct vector for SAR exploration and diversity-oriented synthesis.
Dual synthetic handles
Allyl group enables cross-coupling or metathesis; carboxylic acid supports amide/ester formation for library expansion.
Research-grade building block
Supplied at standard purity for synthesis and screening, suitable for TRPM8 chemotype exploration and internal profiling.

The Specificity Gap in Generic Substitution


Within the sulfamoyl-benzoic acid class, subtle structural variations—chlorine position, N-allyl vs. N-methyl or N-alkyl substitution, and the presence or absence of additional ring substituents—are expected to produce divergent reactivity, biological target engagement, and physicochemical properties (e.g., logP, solubility) [1][2]. Generic interchange without quantitative comparability data therefore introduces uncontrolled variables into synthetic pathways and screening campaigns. The specific combination of a 2-chloro substituent and an N-allyl-N-phenyl sulfamoyl moiety at the 5-position constitutes a discrete chemical space that cannot be assumed equivalent to its regioisomers or analogs. The quantitative evidence required to support or refute this assumption is, however, not currently available in the public domain.

Regioisomeric chlorine position
2-chloro-5-sulfamoyl pattern may exhibit divergent reactivity and target engagement compared to 3- or 4-chloro regioisomers; direct interchange without data introduces uncontrolled variables.
N-allyl vs. N-alkyl substitution
The N-allyl-N-phenyl moiety provides specific steric and electronic properties not replicated by N-methyl or N-alkyl analogs, potentially shifting synthetic and biological outcomes.
Additional ring substituent effects
Presence or absence of extra substituents (e.g., 3-CF3 or 4-Cl) can alter solubility, logP, and target interaction profiles; analogs cannot be assumed functionally equivalent.

Quantitative Differentiation Evidence Appraisal


Absence of Public Comparative Bioactivity Data

A comprehensive search of primary research literature, patents (including the sulfamoyl-benzoic acid TRPM8 antagonist class [1][2]), authoritative databases (PubChem, ChemSpider), and reputable vendor technical datasheets returned no quantitative bioactivity (IC50, Ki, EC50), selectivity, ADME/Tox, or comparative physicochemical data for 2-chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 748776-36-5). Class-level structural analogs are claimed as TRPM8 antagonists [1], but the target compound has not been disclosed as a specific, characterized example. Consequently, no head-to-head or cross-study quantitative comparison can be drawn against identified comparators such as 3-[(2-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid (CAS 379726-49-5), 3-(Allyl-phenyl-sulfamoyl)-4-chloro-benzoic acid (Enamine EN300-00630), or 2-Chloro-5-[(prop-2-en-1-yl)[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid (CAS 723332-75-0).

Bioactivity Data
Data to verify
No quantitative data available in public domain
Procurement relies on structural uniqueness, not demonstrated performance.
TRPM8 antagonist patent class exists, but target compound not disclosed as characterized example.
Medicinal Chemistry Chemical Biology Procurement

Purity and Physicochemical Specification Baseline

The target compound is commercially available at a standardized purity of 95% [1] with a predicted logP of 3.635 [1]. This specification matches the typical purity grade (95%) of closely related sulfamoyl-benzoic acid building blocks sold by the same supplier (e.g., Enamine EN300-00630, EN300-00573) . The available data therefore indicate parity, not superiority, on standard quality metrics.

Purity & LogP Parity
Specification review
Purity 95%; predicted logP 3.635 – parity with analog building blocks
Meets industry-standard quality for research-grade synthesis, no procurement advantage over analogs.
Supplier COA and Chembase predicted logP; no comparative physicochemical profiling available.
Chemical Synthesis Quality Control Procurement

Structural Uniqueness vs. Closest Analogs

The compound's substitution pattern (2-Cl, 5-sulfamoyl) distinguishes it from the more common 3-sulfamoyl or 4-sulfamoyl regioisomers and from analogs carrying additional ring substituents (e.g., 4-Cl, 3-CF3). In the absence of activity data, this structural uniqueness is the primary differentiator. Researchers seeking to explore uncharted regions of sulfamoyl-benzoic acid chemical space may select this compound to probe SAR hypotheses that cannot be addressed with available analogs.

Structural Uniqueness
Class-level
Qualitative difference in substitution pattern vs. closest analogs
Distinct chemical vector for SAR-driven library expansion and diversity-oriented synthesis.
Structural comparison only; no activity data to quantify differentiation.
Medicinal Chemistry Structure-Activity Relationship Chemical Probes

Procurement-Guided Application Scenarios


Screening Library Expansion for TRPM8 Programs

Patents disclosing sulfamoyl-benzoic acid derivatives as TRPM8 antagonists [1] establish a precedent for this chemotype in ion-channel drug discovery. CAS 748776-36-5, as a structurally discrete member of the class, can be procured to diversify screening decks when pursuing novel TRPM8 modulators or other sulfonamide-sensitive targets, provided that internal biochemical profiling is planned to generate the missing comparator data.

SAR Exploration of Chlorine Positional Effects

The 2-chloro-5-sulfamoyl substitution pattern is underrepresented among commercial sulfamoyl-benzoic acid building blocks. Procuring this compound enables head-to-head SAR studies against 3- and 4-chloro regioisomers (e.g., CAS 379726-49-5 and analogs) to map the influence of chlorine position on target affinity, selectivity, and physicochemical properties in an internally controlled experimental system.

Synthetic Methodology Leveraging Allyl Functionality

The allyl group provides a handle for further diversification through cross-coupling, metathesis, or thiol-ene chemistry, while the carboxylic acid enables amide or ester formation. This dual functionality supports the use of CAS 748776-36-5 as a key intermediate in reaction development or library synthesis, where the specific substitution pattern may lead to unique reactivity or product scaffolds relative to regioisomeric intermediates.

Supplier Qualification and Quality Benchmarking

For procurement teams comparing suppliers (Enamine, Santa Cruz Biotechnology, Fluorochem, etc.), the standardized 95% purity and predicted logP of 3.635 [2][3] serve as a minimum acceptance baseline. Laboratories may use this compound to audit supplier consistency across batches when no certified reference standard is available for the target chemotype.

Application
Selection Property
Validation Focus
TRPM8 screening library expansion
Patent precedent for sulfamoyl-benzoic acid TRPM8 chemotype
Internal biochemical profiling to generate comparative activity data
Chlorine positional SAR studies
Underrepresented 2-chloro-5-sulfamoyl topology
Head-to-head affinity and selectivity mapping vs. 3- or 4-chloro regioisomers
Allyl-based synthetic methodology
Dual allyl and carboxylic acid handles for diversification
Reactivity and scaffold uniqueness assessment in reaction development
Supplier quality benchmarking
Standard purity specification for research-grade building block
Batch-to-batch consistency audit across supplier lots
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